[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate

Catalog No.
S561590
CAS No.
76330-20-6
M.F
C6H13NO8S
M. Wt
259.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan...

CAS Number

76330-20-6

Product Name

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate

IUPAC Name

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate

Molecular Formula

C6H13NO8S

Molecular Weight

259.24 g/mol

InChI

InChI=1S/C6H13NO8S/c7-3(1-8)6(15-16(12,13)14)5(11)4(10)2-9/h1,3-6,9-11H,2,7H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1

InChI Key

GXYKBDAKQXPXFV-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)N)OS(=O)(=O)O)O)O)O

Synonyms

3-O-sulfate glucosamine, 3-O-sulfated glucosamine, glucosamine 3-O-sulfate

Canonical SMILES

C(C(C(C(C(C=O)N)OS(=O)(=O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)OS(=O)(=O)O)O)O)O
  • This compound is likely a salt, with the cation being the [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] moiety and the anion being the hydrogen sulfate (HSO₄⁻) ion.
  • The stereochemistry of the molecule is denoted by (2R,3R,4R,5R), indicating the specific spatial arrangement of functional groups around certain carbon atoms (chiral centers).
  • The presence of an amino group (NH₂) suggests it might be a molecule with biological relevance.
  • The origin and specific significance in scientific research are unclear and require further investigation in scientific databases.

Molecular Structure Analysis

  • The molecule likely consists of a six-carbon chain with a ketone group (C=O) at position 1, three hydroxyl groups (OH) at positions 4, 5, and 6, and an amino group at position 2.
  • The stereochemistry indicates specific orientations of these groups around the chiral centers (carbons 2, 3, 4, and 5).
  • Without a visualization of the molecule, a more detailed analysis of hydrogen bonding and potential interactions is difficult.

Chemical Reactions Analysis

  • Information on specific reactions involving this compound is currently unavailable. However, some general possibilities based on its functional groups include:
    • Acid-base reactions: The hydrogen sulfate group can act as a weak acid, donating a proton (H⁺).
    • Condensation reactions: The hydroxyl groups could participate in condensation reactions with other molecules containing carbonyl groups.
    • Nucleophilic substitution reactions: The amino group could act as a nucleophile in reactions with suitable substrates.

Physical And Chemical Properties Analysis

Data on specific physical and chemical properties (melting point, boiling point, solubility, etc.) for this compound is not available in scientific databases.

There is no current information available on the mechanism of action of this specific compound.

Future Research Directions

  • Further investigation in scientific databases like PubChem: or SciFinder: might reveal information on the origin, significance, and properties of this compound.
  • Studies could explore its potential synthesis, reactions, and biological activity.

XLogP3

-6.4

Wikipedia

2-Amino-2-deoxy-3-O-sulfohexose

Dates

Modify: 2023-08-15

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